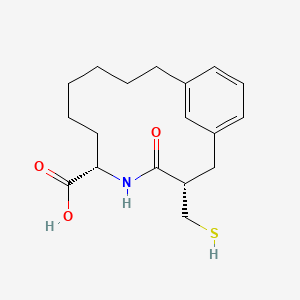

5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)-

Description

The compound 5-Azabicyclo[11.3.1]heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- is a structurally complex bicyclic molecule characterized by a large [11.3.1] bicyclo framework. Key functional groups include a 3-(mercaptomethyl) substituent (providing a thiol moiety), a 4-oxo (ketone) group, and a carboxylic acid at position 4.

Its thiol group may enable redox activity or chelation, distinguishing it from smaller bicyclic systems prevalent in pharmaceuticals.

Properties

CAS No. |

186376-96-5 |

|---|---|

Molecular Formula |

C18H25NO3S |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

(3S,6S)-4-oxo-3-(sulfanylmethyl)-5-azabicyclo[11.3.1]heptadeca-1(16),13(17),14-triene-6-carboxylic acid |

InChI |

InChI=1S/C18H25NO3S/c20-17-15(12-23)11-14-8-5-7-13(10-14)6-3-1-2-4-9-16(19-17)18(21)22/h5,7-8,10,15-16,23H,1-4,6,9,11-12H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1 |

InChI Key |

KLCDUNQMSZJEDY-CVEARBPZSA-N |

Isomeric SMILES |

C1CCCC2=CC(=CC=C2)C[C@@H](C(=O)N[C@@H](CC1)C(=O)O)CS |

Canonical SMILES |

C1CCCC2=CC(=CC=C2)CC(C(=O)NC(CC1)C(=O)O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- typically involves multi-step organic reactions. The starting materials often include bicyclic precursors and thiol-containing reagents. The key steps in the synthesis may involve:

Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.

Introduction of the Mercaptomethyl Group: This step involves the addition of a thiol group to the bicyclic core, which can be facilitated by nucleophilic substitution reactions.

Oxidation and Functional Group Transformations: The final steps may include oxidation reactions to introduce the carboxylic acid group and other functional group transformations to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the carboxylic acid group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations:

Bicyclo System Size :

- The target compound’s [11.3.1] system is significantly larger than the [4.2.0] or [3.2.0] systems in beta-lactam antibiotics (e.g., cephalosporins, penicillins). This larger framework may enhance rigidity and metal-binding capacity but reduce compatibility with enzymatic active sites targeted by antibiotics .

- highlights a related [11.3.1] bis(macrocycle) that forms stable dicopper/dinickel complexes, supporting the hypothesis that the target compound could serve in MOFs or catalysis .

Functional Groups :

- The mercaptomethyl group (thiol) in the target compound contrasts with the thioether (5-thia) in beta-lactams. Thiols are more reactive, enabling disulfide bonding or metal chelation, whereas thioethers stabilize beta-lactam rings against hydrolysis .

- The carboxylic acid at position 6 is shared with beta-lactams but positioned differently due to ring size. In antibiotics, this group enhances solubility and binding to penicillin-binding proteins .

Stereochemistry :

- The (3S,6S) configuration in the target compound may optimize spatial alignment for metal coordination, akin to the (6R,7R) stereochemistry critical for beta-lactam antibacterial activity .

Biological Activity

5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- is a complex bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure with notable functional groups that contribute to its reactivity and biological activity. Its molecular formula is C₁₈H₂₃N₃O₄S, characterized by multiple nitrogen atoms in a macrocyclic arrangement.

Anticancer Properties

Recent studies have indicated that derivatives of 5-Azabicyclo(11.3.1)heptadeca compounds exhibit significant anticancer activities. For instance, compounds synthesized from this framework were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Azabicyclo derivative A | MCF-7 | 15 | |

| 5-Azabicyclo derivative B | A549 | 20 |

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry showed that treatment with these compounds led to an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Case Studies

-

Study on MCF-7 Cell Line :

- Objective : To evaluate the anticancer activity of synthesized derivatives.

- Method : MTT assay was performed to assess cell viability after treatment with various concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with the most potent derivative achieving over 70% inhibition at 20 µM.

-

Study on A549 Cell Line :

- Objective : To determine the effects of the compound on lung cancer cells.

- Method : Similar MTT assay methodology was applied.

- Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 20 µM.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is required to elucidate these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.